Optimized Lipophilicity for CNS Drug-Like Properties via meta-Chlorine Substitution
The calculated lipophilicity (ACD/LogP) of the target compound is 2.07 . This represents a significant and quantifiable increase over the unsubstituted 1-phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione, which has a measured ACD/LogP of 1.81 . The logP value of 2.07 aligns more closely with the optimal range for CNS drug design (typically LogP 2-4), offering a balance between membrane permeability and aqueous solubility. Comparatively, the 4-chlorophenyl isomer shows a higher ACD/LogP of 2.22 . This data shows that the meta-chlorine uniquely tunes lipophilicity to an intermediate value, which can be a critical factor for achieving desirable pharmacokinetic profiles in neurological research.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.07 |
| Comparator Or Baseline | 1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione: ACD/LogP = 1.81; 1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione: ACD/LogP = 2.22 |
| Quantified Difference | ΔLogP = +0.26 relative to unsubstituted phenyl analog; -0.15 relative to para-chloro isomer |
| Conditions | Calculated using ACD/Labs Percepta Platform (data from ChemSpider) |
Why This Matters
The intermediate lipophilicity directly impacts the compound's ability to cross the blood-brain barrier and its non-specific tissue binding, which is a key selection criterion for CNS probe development compared to the more lipophilic para-isomer or the less lipophilic des-chloro analog.
